molecular formula C14H22N2 B12903823 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline CAS No. 524918-49-8

3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline

Cat. No.: B12903823
CAS No.: 524918-49-8
M. Wt: 218.34 g/mol
InChI Key: QRHHVCDCFRXXRG-UHFFFAOYSA-N
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Description

3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .

Industrial Production Methods

Industrial production of pyrrolidine derivatives, including this compound, often involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents. This interaction can influence the binding mode and activity of the compound .

Properties

CAS No.

524918-49-8

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C14H22N2/c1-4-11-8-9-15-14(11)12-6-5-7-13(10-12)16(2)3/h5-7,10-11,14-15H,4,8-9H2,1-3H3

InChI Key

QRHHVCDCFRXXRG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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